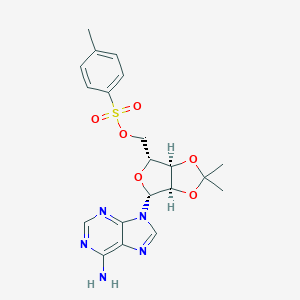

2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine

説明

Synthesis Analysis

This compound is an important raw material for the synthesis of C-nucleosides . It is also used in the synthesis of biochemical compounds including C-nucleosides, such as neplanocin A .Molecular Structure Analysis

The empirical formula of this compound is C13H17N5O4 . The molecular weight is 307.31 . The SMILES string representation of the molecule isCC1(C)O[C@@H]2C@@HOC@Hn3cnc4c(N)ncnc34 . Chemical Reactions Analysis

This compound is employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .Physical And Chemical Properties Analysis

The compound has a melting point of 221-222 °C . It has an optical activity of [α]20/D −98.5°, c = 1 in dioxane .科学的研究の応用

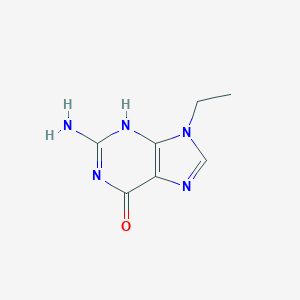

Synthesis of Bioactive cADPR Derivatives

This compound is utilized in the synthesis of bioactive cyclic adenosine diphosphate ribose (cADPR) derivatives . cADPR plays a crucial role in calcium homeostasis within cells. Researchers have been working on creating analogues like cyclic inosine diphosphate ribose (cIDPR), where hypoxanthine replaces adenosine. This compound serves as an intermediate in synthesizing these analogues, contributing to our understanding of cellular signaling pathways.

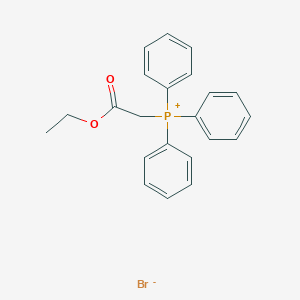

Quaternization Reactions in Medicinal Chemistry

The quaternization reaction of 5-O-sulfonates of this compound with selected heterocyclic and aliphatic amines is a significant step in medicinal chemistry . This reaction is essential for the synthesis of various quaternary ammonium salts, which are a class of compounds with numerous therapeutic applications, including as antimicrobial agents and phase transfer catalysts.

Development of cADPR Mimics

The compound is also a key intermediate in the construction of new kinds of cADPR mimics . These mimics are important for studying the role of cADPR in biological systems and could lead to the development of novel therapeutic agents that target calcium signaling pathways.

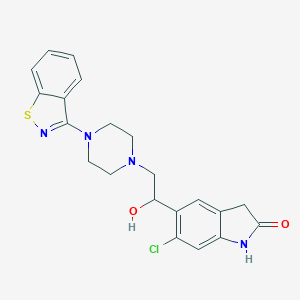

Synthesis of Nucleoside Analogs

In the field of antiviral and anticancer research, the synthesis of nucleoside analogs is a critical application. This compound is used to create modified nucleosides that can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism .

Research on Glycosidic Linkage Stability

Studies have shown that this compound can help suppress the undesirable cleavage of the glycosidic linkage in nucleosides, particularly in a strongly acidic medium . This is vital for the stability and efficacy of nucleoside-based drugs.

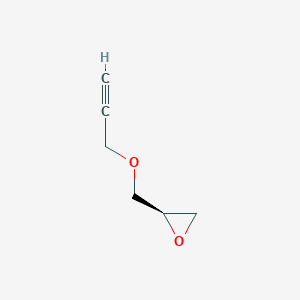

Creation of Flexible cIDPR Analogues

The compound has been used to produce new flexible cIDPR analogues, where the northern ribose is replaced by alkyl chains . This flexibility may allow for better interaction with biological targets, enhancing the potential for therapeutic use.

Pharmaceutical Synthesis

It serves as a precursor in the pharmaceutical synthesis of various active molecules, including 1,2,3-triazole and isoxazoles, which have significant biological activities .

Safety and Hazards

作用機序

Target of Action

The primary target of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a family of ADP receptors found on platelets . These receptors play a crucial role in inducing platelet activation .

Mode of Action

2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine interacts with its targets, the ADP receptors, to induce platelet activation

Biochemical Pathways

The compound is involved in the pathway of adenosine diphosphate (ADP) . ADP in the blood is converted to adenosine by the action of ecto-ADPases . This conversion inhibits further platelet activation via adenosine receptors .

Pharmacokinetics

It’s known that the compound is soluble in chloroform , which could potentially impact its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the inhibition of further platelet activation via adenosine receptors . This occurs after ADP in the blood is converted to adenosine by the action of ecto-ADPases .

特性

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZVOYVIBCNRU-NVQRDWNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

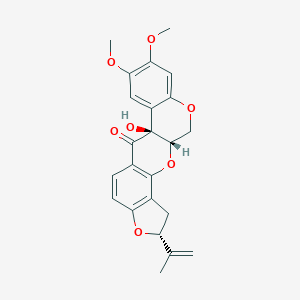

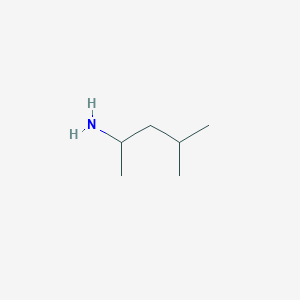

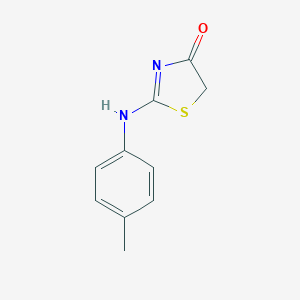

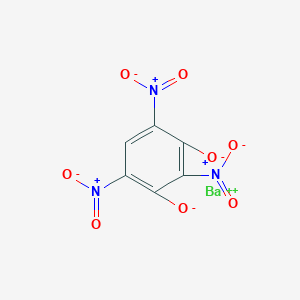

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)